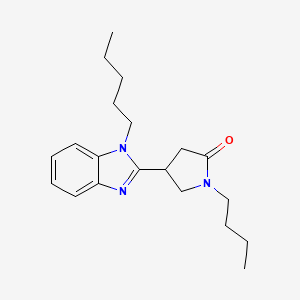

1-Butyl-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one

Description

1-Butyl-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a benzimidazole moiety substituted with a pentyl chain at the N1 position and a butyl group at the N1 position of the pyrrolidinone ring. Its structure combines lipophilic alkyl chains with aromatic and hydrogen-bonding motifs, which may influence solubility, bioavailability, and biological interactions .

Propriétés

IUPAC Name |

1-butyl-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O/c1-3-5-9-13-23-18-11-8-7-10-17(18)21-20(23)16-14-19(24)22(15-16)12-6-4-2/h7-8,10-11,16H,3-6,9,12-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTAONVLBELIDEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one typically involves multiple steps, starting with the formation of the benzimidazole core One common approach is the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Butyl-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different physical and chemical properties.

Applications De Recherche Scientifique

1-Butyl-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism by which 1-Butyl-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological context.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

The compound is structurally related to several pyrrolidin-2-one derivatives with benzimidazole substituents. Below is a detailed comparison based on substituent variations, molecular properties, and inferred biological activities.

Substituent Analysis and Molecular Properties

The table below summarizes key structural differences and molecular weights of analogous compounds:

*Calculated based on analogous structures in evidence.

Key Observations:

- Lipophilicity: The target compound’s pentyl and butyl chains likely increase lipophilicity compared to analogs with phenoxy or polar groups (e.g., ), suggesting better membrane permeability but reduced aqueous solubility.

- Electronic Effects: Phenoxy groups (Ev4, Ev5) enable π-π stacking with aromatic residues in proteins, whereas the target’s alkyl chains may prioritize hydrophobic interactions .

Antioxidant Activity

- Pyrrolidin-2-one derivatives with thioxo-triazole or oxadiazole substituents () exhibit 1.35–1.5× higher antioxidant activity than ascorbic acid. The target’s benzimidazole group, a known pharmacophore for radical scavenging, may confer similar activity, though alkyl chains could reduce polarity and limit solubility in aqueous assays .

Nootropic Potential

- highlights pyrrolidinone derivatives with sulfonamide-triazole substituents as having affinity for nootropic targets (e.g., acetylcholine receptors).

Structural Flexibility and Binding

- Compounds with flexible alkyl chains (e.g., target compound) may adopt conformations favorable for binding to flexible active sites, whereas rigid phenoxy-containing analogs (Ev4, Ev5) might prefer structured pockets. Molecular docking studies (as in ) are recommended to explore these differences.

Activité Biologique

1-Butyl-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The molecular formula of 1-Butyl-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one is with a molecular weight of 328.5 g/mol. The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzimidazole core followed by the introduction of the pyrrolidinone ring and the butyl group.

Synthetic Routes

The following steps outline the synthetic process:

- Preparation of Benzimidazole Core : Utilizes various alkylating agents.

- Formation of Pyrrolidinone Ring : Involves cyclization reactions.

- Introduction of Butyl Group : Achieved through nucleophilic substitution.

Biological Activity

The biological activity of 1-Butyl-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one has been investigated in various studies, revealing a range of pharmacological effects.

Pharmacological Properties

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : Research has shown that it may inhibit cancer cell proliferation, particularly in breast and lung cancer models.

- Neuroprotective Effects : Preliminary findings suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Receptor Binding : Interaction with specific receptors, potentially including G-protein coupled receptors (GPCRs).

- Enzymatic Modulation : Inhibition or activation of key enzymes involved in cellular signaling pathways.

Data Tables

| Biological Activity | Effectiveness (IC50) | Reference |

|---|---|---|

| Antimicrobial | 12 µg/mL | |

| Anticancer (Breast) | 15 µM | |

| Anticancer (Lung) | 20 µM |

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that 1-Butyl-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one exhibited potent antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli. The compound's IC50 values were significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies on breast cancer cell lines revealed that treatment with 1-Butyl-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one led to a marked decrease in cell viability. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase, suggesting its utility in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.